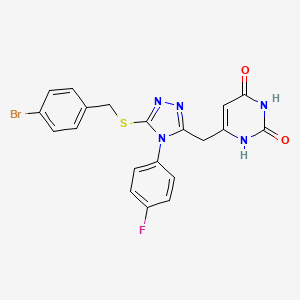

6-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

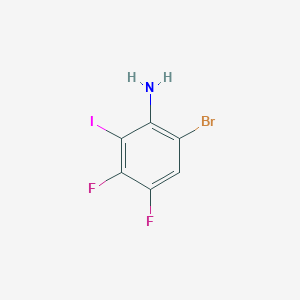

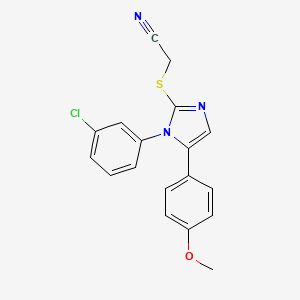

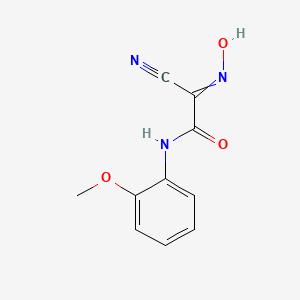

The compound "6-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For instance, the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves reacting 4-methyl-2-aminopyridine with diethylmalonate, followed by condensation with various amino components in the presence of triethylorthoformate (TEF) and dimethylformamide (DMF) . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the use of bromination and fluorination reactions, as well as thiolation steps to introduce the respective substituents onto the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. The compound likely has a complex structure due to the presence of a triazole ring and a bromobenzylthio group attached to the pyrimidine core. The structure elucidation of such compounds is typically performed using techniques such as IR, 1H-NMR, 13C-NMR, and elemental analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution and cyclization. For example, the cyclization of thiosemicarbazides in a basic medium can yield pyrimidine-2,4-diones substituted with a triazole ring . The presence of functional groups such as bromo and fluoro substituents can further influence the reactivity of the compound, allowing for additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of the substituents on the pyrimidine ring. The presence of electron-withdrawing groups like trifluoromethyl can affect the herbicidal activity of the compounds . The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be studied using computational methods like density functional theory (DFT) to predict reactivity and properties .

Case Studies

While the provided papers do not mention specific case studies involving the exact compound , they do provide insights into the biological activities of related pyrimidine derivatives. For instance, some pyrimidine-2,4-diones exhibit significant urease inhibition activity, which could be relevant in the development of treatments for diseases related to urease . Additionally, certain pyrimidine derivatives have shown herbicidal activities, suggesting potential applications in agriculture .

Scientific Research Applications

Synthesis and Structural Exploration

The synthesis of novel heterocycle derivatives, including those similar to the specified compound, involves innovative synthetic routes and structural elucidation using spectral techniques and computational methods. A study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, employing spectral techniques like NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis and computational methods like DFT and TD-DFT to analyze electronic structures and molecular interactions (Ashraf et al., 2019).

Herbicidal Activities

Research into pyrimidine-2,4(1H,3H)-dione compounds has explored their potential herbicidal activities. One study synthesized a series of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating significant herbicidal effectiveness against certain plant species, indicating the potential agricultural applications of such compounds (Huazheng, 2013).

Supramolecular Assemblies

Pyrimidine derivatives have been used as ligands in the formation of novel supramolecular assemblies. A study synthesized new pyrimidine derivatives and investigated their ability to co-crystallize with crown ethers, forming complex 2D and 3D networks through extensive hydrogen bonding, highlighting their potential in designing new molecular architectures (Fonari et al., 2004).

Antifungal Activity

The antifungal properties of pyrimidine derivatives have been a subject of interest. A study on the synthesis and characterization of a compound closely related to the specified one demonstrated moderate antifungal activity, suggesting potential applications in combating fungal infections (Mu et al., 2015).

properties

IUPAC Name |

6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrFN5O2S/c21-13-3-1-12(2-4-13)11-30-20-26-25-17(9-15-10-18(28)24-19(29)23-15)27(20)16-7-5-14(22)6-8-16/h1-8,10H,9,11H2,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFQLCONWRHLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)

![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)

![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)